molecular formula C43H44ClNO7 B13027867 2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide CAS No. 842133-81-7

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide

Cat. No.: B13027867
CAS No.: 842133-81-7
M. Wt: 722.3 g/mol
InChI Key: ZVDSGMANDLBQPC-DFTQOSPBSA-N
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Description

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide is a complex organic compound with a unique structure It features a benzamide core substituted with a chloro group, a methoxy group, and a methyl group, along with a highly functionalized oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with N-methoxy-N-methylamine under appropriate conditions to form 2-chloro-N-methoxy-N-methylbenzamide.

    Functionalization of the Oxane Ring: The oxane ring is introduced through a series of protection and deprotection steps, involving the use of benzyl protecting groups. The oxane ring is then functionalized with benzyloxy groups and a benzyloxymethyl group.

    Coupling of the Benzamide Core and Oxane Ring: The final step involves coupling the functionalized oxane ring with the benzamide core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy and benzyloxy groups can be oxidized or reduced to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would form an amide, while oxidation of the methoxy group could form a carbonyl compound.

Scientific Research Applications

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving benzamide derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors to modulate their activity. In a chemical context, it may act as a catalyst or reactant in specific reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methoxy-N-methylbenzamide
  • 2-chloro-N-methoxy-N-methyl-5-(methylthio)benzamide
  • 2-chloro-N-methoxy-N-methyl-5-fluorobenzamide

Uniqueness

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide is unique due to its highly functionalized oxane ring and the presence of multiple benzyloxy groups

Properties

CAS No.

842133-81-7

Molecular Formula

C43H44ClNO7

Molecular Weight

722.3 g/mol

IUPAC Name

2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]benzamide

InChI

InChI=1S/C43H44ClNO7/c1-45(47-2)43(46)36-25-35(23-24-37(36)44)39-41(50-28-33-19-11-5-12-20-33)42(51-29-34-21-13-6-14-22-34)40(49-27-32-17-9-4-10-18-32)38(52-39)30-48-26-31-15-7-3-8-16-31/h3-25,38-42H,26-30H2,1-2H3/t38-,39+,40-,41+,42+/m1/s1

InChI Key

ZVDSGMANDLBQPC-DFTQOSPBSA-N

Isomeric SMILES

CN(C(=O)C1=C(C=CC(=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)Cl)OC

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)Cl)OC

Origin of Product

United States

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